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Methyl oct-2-enoate

Cat. No.: B7767222
CAS No.: 68854-59-1
M. Wt: 156.22 g/mol
InChI Key: CJBQSBZJDJHMLF-BQYQJAHWSA-N
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Description

Nomenclature and Chemical Classification

The precise naming and classification of a chemical compound are fundamental to scientific communication. Methyl trans-2-octenoate is identified and categorized according to internationally recognized standards.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for the compound: methyl (E)-oct-2-enoate . nih.gov This name precisely describes its molecular structure. However, in scientific literature and commercial contexts, it is known by several synonyms.

IUPAC Name Common Synonyms CAS Registry Number
methyl (E)-oct-2-enoateMethyl trans-2-octenoate, trans-Methyl-2-octenoate, Methyl (2E)-2-octenoate, 2-Octenoic acid, methyl ester, (E)-7367-81-9

A collection of names used to identify Methyl trans-2-octenoate in various contexts. nih.govnist.gov

Chemically, Methyl trans-2-octenoate is classified as a methyl ester. nist.gov It is also considered a fatty acid derivative. chemicalbook.comymdb.ca Specifically, it is the methyl ester of trans-2-octenoic acid. This places it within the broader category of unsaturated fatty acid esters, which are compounds of significant interest in biochemistry and food science.

The "trans" or "(E)" designation in the name of Methyl trans-2-octenoate is crucial. nih.govnist.gov It refers to the stereochemistry of the double bond between the second and third carbon atoms. In the trans isomer, the main carbon chains are on opposite sides of the double bond. This specific spatial arrangement is a key focus in research as it influences the molecule's physical properties and biological activity. europa.eu Research often specifies the trans isomer due to its distinct sensory properties and its prevalence in synthetic and natural sources. nist.govhxchem.netchemicalbook.com The corresponding cis or "(Z)" isomer has different properties.

Historical Context and Significance in Chemical Research

Historically, research on esters like Methyl trans-2-octenoate has been driven by their roles as flavor and fragrance components. The compound has been identified as a volatile component in various natural sources, including stored hops, matsutake mushrooms, Bartlett pears, soursop, and mountain papaya. chemicalbook.com Its synthesis, typically through the direct esterification of 2-octenoic acid with methanol (B129727), is a well-established chemical process. chemicalbook.com More recently, its significance has expanded into other areas of chemical research, such as the study of combustion properties of biofuels, where the presence of unsaturated esters like Methyl trans-2-octenoate can influence ignition delay and the formation of byproducts. researchgate.net

Scope and Objectives of Academic Inquiry on Methyl trans-2-octenoate

Academic inquiry into Methyl trans-2-octenoate is multifaceted. A primary objective is the characterization of its sensory properties, with taste threshold studies describing it as having fruity, green, sweet, and waxy notes. chemicalbook.com In the field of analytical chemistry, research focuses on its detection and quantification in natural products and commercial flavorings. Furthermore, studies in sensory neuroscience investigate how its molecular structure, particularly the double bond, is perceived by the olfactory system in comparison to its saturated and triple-bonded counterparts like methyl octanoate (B1194180) and methyl 2-octynoate. nih.gov The Research Institute for Fragrance Materials (RIFM) has also conducted safety assessments on the compound, highlighting its importance in consumer products. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B7767222 Methyl oct-2-enoate CAS No. 68854-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-oct-2-enoate
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InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h7-8H,3-6H2,1-2H3/b8-7+
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InChI Key

CJBQSBZJDJHMLF-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C(=O)OC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
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DSSTOX Substance ID

DTXSID00223919
Record name Methyl (E)-2-octenoate
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Molecular Weight

156.22 g/mol
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Physical Description

Colourless liquid; Fruity, green aroma
Record name Methyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

70.00 °C. @ 4.00 mm Hg
Record name Methyl 2-octenoate
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Solubility

Slightly soluble in water; soluble in fats, Soluble (in ethanol)
Record name Methyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.896-0.900
Record name Methyl trans-2-octenoate
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CAS No.

7367-81-9, 2396-85-2, 68854-59-1
Record name Methyl (E)-2-octenoate
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Record name 2-Octenoic acid, methyl ester
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Record name Methyl 2-octenoate, (E)-
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Record name 2-Octenoic acid, methyl ester, (2Z)-
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Record name 2-Octenoic acid, methyl ester
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Record name METHYL 2-OCTENOATE, (E)-
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Synthesis Methodologies and Reaction Pathways for Methyl Trans 2 Octenoate

Established Synthetic Routes

Several well-established routes are employed for the synthesis of Methyl trans-2-octenoate, each with its own set of advantages and specific applications.

Direct Esterification of 2-Octenoic Acid with Methanol (B129727)

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of methanol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the ester. youtube.comorganic-chemistry.org Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). nih.govconicet.gov.ar

Table 1: Reaction conditions for the direct esterification of 2-Octenoic Acid with Methanol

ParameterCondition
Reactants trans-2-Octenoic Acid, Methanol
Catalyst Strong acid (e.g., H₂SO₄, HCl, TsOH)
Reaction Type Fischer-Speier Esterification
Key Strategy Use of excess methanol or removal of water to drive equilibrium

Cross-Metathesis Approaches

Cross-metathesis has emerged as a powerful tool in organic synthesis for the formation of new carbon-carbon double bonds. wikipedia.org This methodology is applicable to the synthesis of Methyl trans-2-octenoate, particularly from renewable resources like fatty acid derivatives.

Derivatives of naturally occurring fatty acids, such as linoleic acid, can serve as starting materials for the synthesis of Methyl trans-2-octenoate through cross-metathesis with methyl acrylate. nrochemistry.comalfa-chemistry.comorganic-chemistry.org This approach is of interest due to its use of renewable feedstocks. The cross-metathesis reaction essentially involves the cleavage and reformation of double bonds between the linoleic acid derivative and methyl acrylate, leading to the desired α,β-unsaturated ester.

The success of cross-metathesis reactions heavily relies on the choice of the catalyst. Ruthenium-based catalysts, particularly Grubbs' first and second-generation catalysts, are widely used for this purpose due to their high efficiency and functional group tolerance. wikipedia.orgwpmucdn.com These catalysts facilitate the exchange of substituents between two different olefins. wpmucdn.com The reaction between a fatty acid derivative and methyl acrylate, catalyzed by a Grubbs' catalyst, can yield the desired Methyl trans-2-octenoate, among other products. nrochemistry.comalfa-chemistry.comorganic-chemistry.org The selectivity of the reaction can be influenced by the specific generation of the Grubbs' catalyst used and the reaction conditions.

Table 2: Catalytic systems in the cross-metathesis for Methyl trans-2-octenoate synthesis

Catalyst TypeDescription
Grubbs' First Generation Catalyst A ruthenium-based catalyst often used in olefin metathesis.
Grubbs' Second Generation Catalyst An improved ruthenium catalyst with higher activity and stability.
Hoveyda-Grubbs Catalysts A class of ruthenium catalysts with a chelating benzylidene ligand, known for their stability and efficiency. organic-chemistry.org

Other Synthetic Strategies and Chemical Transformations

Beyond direct esterification and cross-metathesis, other synthetic methodologies can be employed to construct the Methyl trans-2-octenoate framework. These include olefination reactions that form the carbon-carbon double bond.

The Horner-Wadsworth-Emmons (HWE) reaction provides a stereoselective method for the synthesis of alkenes, favoring the formation of (E)-alkenes, which corresponds to the trans isomer of Methyl trans-2-octenoate. wikipedia.orgnrochemistry.com This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of Methyl trans-2-octenoate, this would typically involve the reaction of hexanal with a phosphonate ester, such as methyl 2-(diethoxyphosphoryl)acetate, in the presence of a base. The HWE reaction is often preferred over the Wittig reaction for the synthesis of α,β-unsaturated esters due to the water-soluble nature of the phosphate byproduct, which simplifies purification. alfa-chemistry.com

The Wittig reaction is another classical method for alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. organic-chemistry.orglibretexts.org To synthesize Methyl trans-2-octenoate, a suitable Wittig reagent, such as (methoxycarbonylmethylene)triphenylphosphorane, would be reacted with hexanal. While the Wittig reaction is a powerful tool, stabilized ylides, which are necessary for the synthesis of α,β-unsaturated esters, often lead to a mixture of (E) and (Z) isomers, with the (E) isomer predominating. organic-chemistry.org

The conversion of Methyl trans-2-octenoate, an α,β-unsaturated ester, to Methyl 3-oxobutanoate, a β-keto ester, represents a chemical transformation to a different functional group. A plausible method for this transformation is a Wacker-type oxidation. The Wacker process is well-known for the oxidation of terminal alkenes to methyl ketones, catalyzed by palladium(II) complexes. libretexts.orgresearchgate.net This methodology has been extended to internal alkenes. For instance, trans-methyl crotonate can be oxidized to methyl acetoacetate (a β-keto ester) using a palladium/iron-catalyzed system with oxygen as the terminal oxidant. nih.gov This suggests that a similar palladium-catalyzed oxidation of the internal double bond in Methyl trans-2-octenoate could yield Methyl 3-oxobutanoate. The reaction typically involves a palladium(II) catalyst and a co-catalyst, such as an iron salt, in a suitable solvent mixture containing water. nih.gov

Role as a Starting Material for Complex Molecules

The primary role of Methyl trans-2-octenoate as a synthon for complex molecules stems from its functionality as a Michael acceptor. In the Michael addition reaction, a wide range of nucleophiles can add to the β-carbon of the α,β-unsaturated system, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds in a 1,4-conjugate addition fashion. This reaction is a cornerstone of organic synthesis for creating 1,5-dicarbonyl compounds and other extended structures organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com.

Nucleophiles that can participate in conjugate addition with substrates like Methyl trans-2-octenoate include enolates, organocuprates (Gilman reagents), amines, and thiols masterorganicchemistry.com. The addition of a resonance-stabilized carbanion, such as one derived from a malonic ester, to Methyl trans-2-octenoate, followed by subsequent chemical transformations, allows for the systematic extension of the carbon skeleton. This strategy is instrumental in the synthesis of natural products and pharmaceutical intermediates where precise control over stereochemistry and functionality is required. The resulting product from a Michael addition retains a carbonyl group that can be further manipulated, for instance, through aldol condensation reactions, leading to the formation of cyclic structures, a common motif in complex molecules masterorganicchemistry.com.

Stereoselective Synthesis and Isomer Control

The biological and sensory properties of olefinic compounds are highly dependent on the geometry of the double bond. Consequently, controlling the stereochemistry during the synthesis of Methyl trans-2-octenoate is of paramount importance to ensure the desired trans (E) configuration.

Control of trans Configuration in Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and highly reliable method for the stereoselective synthesis of trans-alkenes conicet.gov.ar. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of Methyl trans-2-octenoate, this typically involves the reaction of hexanal with a phosphonate reagent such as trimethyl phosphonoacetate.

The HWE reaction generally shows a strong preference for the formation of the (E)-isomer, especially when the phosphonate ylide is stabilized, as is the case with an adjacent ester group wikipedia.orgorganic-chemistry.org. The reaction mechanism allows for thermodynamic equilibration of the intermediates, which favors the formation of the sterically less hindered trans product. Factors such as the choice of base, reaction temperature, and the nature of the cation can further influence the stereoselectivity, with higher temperatures often increasing the E/Z ratio wikipedia.org. The water-soluble nature of the dialkyl phosphate byproduct also simplifies purification compared to the classic Wittig reaction wikipedia.orgorganic-chemistry.org.

Table 1: Common Stereoselective Reactions for α,β-Unsaturated Ester Synthesis
ReactionTypical ReagentsPredominant IsomerKey Advantage
Horner-Wadsworth-Emmons (HWE)Aldehyde, Phosphonoacetate Ester, Base (e.g., NaH, NaOMe)trans (E)High E-selectivity, water-soluble byproduct
Wittig Reaction (Stabilized Ylide)Aldehyde, Phosphonium Ylide (e.g., Ph3P=CHCO2Me)trans (E)Well-established, versatile
Julia OlefinationAldehyde, Sulfone, Basetrans (E)High E-selectivity

Isomeric Purity and Analytical Challenges in Synthesis

Achieving high isomeric purity is a critical challenge in the synthesis of Methyl trans-2-octenoate. Commercial preparations often specify a high percentage of the trans isomer, with the cis (Z) isomer being the principal impurity thegoodscentscompany.comscbt.com. The presence of the cis isomer can impact the material's physical properties and olfactory profile, making its separation and quantification essential.

The primary analytical challenge lies in the effective separation of the cis and trans geometric isomers. Due to their similar molecular weights and boiling points, simple distillation is often insufficient for complete separation. Gas chromatography (GC) is the most common and effective technique for analyzing the isomeric ratio of fatty acid methyl esters (FAMEs) like Methyl 2-octenoate mdpi.comnih.govhmdb.ca. The separation of these geometric isomers poses a significant challenge due to their similar physicochemical properties mdpi.com.

Successful chromatographic separation relies heavily on the choice of the stationary phase in the GC column. Highly polar capillary columns, particularly those with cyanopropyl siloxane phases, have demonstrated the best resolution for geometric isomers nih.govnih.gov. These stationary phases interact differently with the spatial arrangement of the cis and trans isomers, allowing for their separation based on subtle differences in polarity and shape. The development of a robust GC method is therefore crucial for quality control, allowing for the accurate determination of the E/Z ratio and ensuring the product meets the required specifications wiley.com.

Green Chemistry Approaches in Methyl trans-2-octenoate Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry, such as the use of sustainable solvents, catalysis, and maximizing atom economy, are being increasingly applied to the synthesis of fine chemicals like Methyl trans-2-octenoate.

Solvent Selection and Sustainable Practices

The synthesis of Methyl trans-2-octenoate traditionally may involve the use of volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. Green chemistry seeks to replace these with more sustainable alternatives or to eliminate them entirely.

One approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, minimizing waste. For reactions like the Knoevenagel condensation, which can produce α,β-unsaturated systems, solid base catalysts can be employed under milder, often solvent-free, conditions semanticscholar.org. Another sustainable practice is the use of biocatalysis. Enzymes, such as lipases, can catalyze esterification reactions with high selectivity under mild conditions, often in aqueous media or greener solvents, thereby reducing the environmental impact of the synthesis. Furthermore, catalytic routes that utilize transition metals in non-conventional, greener media are being explored to reduce reliance on stoichiometric reagents and hazardous solvents liv.ac.uk.

Atom Economy and Waste Minimization in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Reactions with low atom economy generate significant waste.

The classic Wittig reaction, while effective for olefination, suffers from poor atom economy due to the formation of triphenylphosphine oxide as a stoichiometric byproduct wikipedia.orgmasterorganicchemistry.com. With a molecular weight of 278.28 g/mol , this byproduct constitutes a large portion of the waste stream. In contrast, the Horner-Wadsworth-Emmons (HWE) reaction offers a significant improvement in atom economy wikipedia.org. The phosphorus-containing byproduct in the HWE reaction is a dialkyl phosphate, which has a much lower molecular weight and is typically water-soluble, facilitating easier removal and reducing organic waste.

A comparison of the atom economy for the synthesis of Methyl trans-2-octenoate via the Wittig and HWE reactions highlights this difference. Assuming the reaction of hexanal with the appropriate ylide:

Wittig Reaction: Hexanal (C₆H₁₂O) + (Carbomethoxymethyl)triphenylphosphorane (C₂₁H₁₉O₂P) → Methyl trans-2-octenoate (C₉H₁₆O₂) + Triphenylphosphine oxide (C₁₈H₁₅OP)

Horner-Wadsworth-Emmons Reaction: Hexanal (C₆H₁₂O) + Trimethyl phosphonoacetate (C₅H₁₁O₅P) → Methyl trans-2-octenoate (C₉H₁₆O₂) + Dimethyl phosphate (C₂H₇O₄P) (after hydrolysis of the salt)

Table 2: Atom Economy Comparison for Synthesis of Methyl trans-2-octenoate
Reaction PathwayReactants (Molecular Weight)Desired Product (MW)Byproducts (MW)Percent Atom Economy*
Wittig ReactionHexanal (100.16) + C₂₁H₁₉O₂P (334.35)156.22Triphenylphosphine oxide (278.28)35.9%
Horner-Wadsworth-EmmonsHexanal (100.16) + C₅H₁₁O₅P (182.11)156.22Dimethyl phosphate salt (e.g., Na salt: 148.01)55.3%

*Percent Atom Economy = (MW of desired product / Sum of MW of all reactants) x 100

The data clearly shows that the HWE reaction is a more atom-economical and thus greener alternative for the synthesis of Methyl trans-2-octenoate, significantly reducing the amount of high-molecular-weight waste generated compared to the traditional Wittig reaction.

Advanced Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of Methyl trans-2-octenoate, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectral Analysis and Signal Assignments

The ¹H NMR spectrum of Methyl trans-2-octenoate is characterized by distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons near electronegative atoms, such as oxygen, or unsaturated groups, like the carbon-carbon double bond, are deshielded and appear at higher chemical shifts (downfield).

The expected signals for Methyl trans-2-octenoate would include a singlet for the methoxy (B1213986) group protons (-OCH₃), which is typically found around 3.7 ppm. The olefinic protons at the C2 and C3 positions would appear as multiplets in the range of 5.8 to 7.0 ppm, with their coupling constant indicating the trans configuration. The allylic protons on C4 would be observed further upfield, followed by the signals for the other methylene (B1212753) groups of the alkyl chain. The terminal methyl group (C8) protons would appear as a triplet at the most upfield position, typically around 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Signal Assignments for Methyl trans-2-octenoate

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
-OCH₃~3.7Singlet (s)
H-2~5.8Doublet (d)
H-3~6.9Doublet of Triplets (dt)
H-4 (-CH₂-)~2.2Quartet (q)
H-5, H-6, H-7 (-CH₂-)~1.3 - 1.5Multiplet (m)
H-8 (-CH₃)~0.9Triplet (t)

¹³C NMR Spectral Analysis and Signal Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. libretexts.org

For Methyl trans-2-octenoate, the carbonyl carbon of the ester group (C1) is expected to have the largest chemical shift, appearing far downfield in the range of 165-175 ppm. libretexts.org The olefinic carbons (C2 and C3) would resonate in the 120-150 ppm region. The carbon of the methoxy group (-OCH₃) would be found around 51 ppm. The aliphatic carbons of the octenoate chain (C4 to C8) would appear in the upfield region of the spectrum, typically between 14 and 32 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts and Signal Assignments for Methyl trans-2-octenoate

Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (=O)~166
C2~121
C3~149
C4~32
C5~28
C6~29
C7~22
C8~14
-OCH₃~51

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, DEPT) for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful methods for confirming the structural assignment of Methyl trans-2-octenoate by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For Methyl trans-2-octenoate, COSY would show cross-peaks connecting H-2 with H-3, H-3 with H-4, and so on along the alkyl chain, confirming the sequence of protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It is invaluable for unambiguously assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~3.7 ppm would show a cross-peak with the carbon signal at ~51 ppm, confirming the -OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems. For example, the methoxy protons (~3.7 ppm) would show a correlation to the carbonyl carbon (C1, ~166 ppm), and the H-2 proton would also show a correlation to C1, confirming the ester functionality.

DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D experiment, DEPT is often used in conjunction with ¹³C NMR to differentiate between methyl (-CH₃), methylene (-CH₂), and methine (-CH) groups, which aids in the complete assignment of the carbon spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

GC-MS for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the identification and quantification of volatile compounds like Methyl trans-2-octenoate in complex mixtures. researchgate.net In GC-MS analysis, the compound is first separated from other components based on its boiling point and interaction with the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is determined. The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification by comparison to spectral libraries, such as the NIST library. researchgate.net This technique is widely used for the analysis of fatty acid methyl esters.

Fragmentation Patterns and Structural Information Derivation

In mass spectrometry, particularly with electron ionization (EI), the molecular ion of Methyl trans-2-octenoate (m/z 156) can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable structural information.

The mass spectrum of Methyl (E)-2-octenoate shows a molecular ion peak at m/z 156. nist.gov Key fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃), which would result in a peak at m/z 125. Another common fragmentation is the McLafferty rearrangement, which, for this compound, could lead to a characteristic peak. Alpha-cleavage next to the carbonyl group is also a prominent fragmentation pathway. The analysis of these fragment ions allows for the confirmation of the ester functionality and the structure of the alkyl chain. chemguide.co.uk

Table 3: Significant Fragments in the Mass Spectrum of Methyl trans-2-octenoate

m/zProposed Fragment Identity
156[M]⁺ (Molecular Ion)
125[M - OCH₃]⁺
97
84
55

Data sourced from NIST WebBook for 2-Octenoic acid, methyl ester, (E)- nist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum provides a unique molecular fingerprint, revealing the presence of specific bonds and structural features.

Characteristic Vibrational Frequencies and Functional Group Identification

The IR spectrum of methyl trans-2-octenoate displays a series of absorption bands that are characteristic of its constituent functional groups. As an α,β-unsaturated ester, its key structural features include a carbon-carbon double bond (C=C) in a trans configuration, a carbonyl group (C=O) of the ester, carbon-oxygen single bonds (C-O), and both sp² and sp³ hybridized carbon-hydrogen bonds (C-H).

The conjugation of the C=C double bond with the C=O group influences the position of their respective stretching frequencies. The C=O stretching vibration typically appears as a strong, sharp peak in the region of 1715-1730 cm⁻¹. The C=C stretching vibration is observed in the 1635-1650 cm⁻¹ range, and its intensity is enhanced due to conjugation.

A highly characteristic absorption for the trans configuration of the double bond is the out-of-plane C-H bending vibration (wag), which gives rise to a strong and distinct peak around 960-980 cm⁻¹. The presence of this band is a reliable indicator of the trans geometry. The sp² C-H stretching vibration associated with the double bond is found just above 3000 cm⁻¹, typically in the 3010-3040 cm⁻¹ region.

The C-O stretching vibrations of the ester group produce two distinct bands. The C-O-C asymmetric stretch appears as a strong band between 1250 cm⁻¹ and 1300 cm⁻¹, while the O-CH₃ symmetric stretch is located in the 1150-1200 cm⁻¹ range. Finally, the aliphatic C-H bonds of the pentyl chain and the methyl group of the ester give rise to stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

Vibrational ModeFunctional GroupCharacteristic Wavenumber (cm⁻¹)
C-H Stretch (sp²)Alkene (=C-H)3010-3040
C-H Stretch (sp³)Alkane (-C-H)2850-2960
C=O Stretch (conjugated)Ester (-COO-)1715-1730
C=C Stretch (conjugated)Alkene (C=C)1635-1650
C-O-C Asymmetric StretchEster (-C-O-C-)1250-1300
O-CH₃ Symmetric StretchEster (-O-CH₃)1150-1200
=C-H Out-of-Plane Bend (trans)Alkene (trans-RCH=CHR)960-980

Chromatographic Techniques for Purity and Isomer Analysis

Chromatography is an essential tool for assessing the purity of methyl trans-2-octenoate and for separating it from its isomers, most notably the cis-isomer (methyl cis-2-octenoate).

Gas Chromatography (GC)

Gas chromatography is a widely used technique for the analysis of volatile compounds like methyl trans-2-octenoate. The method's high resolution makes it particularly suitable for separating geometric isomers and assessing the purity of a sample.

For the specific task of separating cis and trans isomers of fatty acid methyl esters (FAMEs), highly polar stationary phases are required. Columns featuring stationary phases with a high content of cyanopropyl groups, such as SP-2560 or CP-Sil 88, are the industry standard and provide excellent resolution for these types of isomers. A Flame Ionization Detector (FID) is commonly employed for detection due to its high sensitivity to organic compounds. The purity of methyl trans-2-octenoate can be determined by the relative peak area in the resulting chromatogram, with commercial standards often specifying a purity of >95.0% as determined by GC.

ParameterTypical Conditions
Technique Gas-Liquid Chromatography (GLC)
Stationary Phase Highly polar (e.g., biscyanopropyl polysiloxane)
Column Capillary column (e.g., SP-2560, CP-Sil 88)
Detector Flame Ionization Detector (FID)
Application Purity assessment, cis/trans isomer separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers a complementary approach for the analysis and purification of methyl trans-2-octenoate. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of FAMEs.

The separation of cis and trans isomers can be effectively achieved on C18 columns. An isocratic mobile phase consisting of acetonitrile (B52724) or a mixture of acetonitrile and water is typically employed. This method allows for the collection of separated fractions for further analysis. Detection is often performed using a UV detector at a low wavelength, typically around 205-210 nm, where the ester and double bond functionalities exhibit absorbance.

ParameterTypical Conditions
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase Octadecylsilane (C18)
Column e.g., COSMOSIL Cholester C18, TSKgel ODS-100Z
Mobile Phase Acetonitrile or Acetonitrile/Water mixture
Detector UV Detector (e.g., at 205-210 nm)
Application Isomer separation, purity analysis, preparative separation

Reactivity and Chemical Transformations

Reactions at the Double Bond

The electron-withdrawing nature of the ester group deactivates the double bond towards electrophilic attack, making it less reactive than an isolated alkene. However, it is susceptible to nucleophilic conjugate addition and can undergo various addition reactions under specific catalytic conditions.

The selective hydrogenation of the C=C double bond in α,β-unsaturated esters like methyl trans-2-octenoate, without reducing the ester group, is a valuable transformation. This reaction, known as conjugate reduction, yields the corresponding saturated ester, methyl octanoate (B1194180). Various catalytic systems have been developed to achieve this selectivity.

Rhodium-based catalysts have proven effective for the selective 1,4-reduction of α,β-unsaturated carbonyl compounds. For instance, a specific rhodium hydride catalyst, (η⁵-C₅Me₅)Rh(2-(2-pyridyl)phenyl)H, facilitates the hydrogenation of the C=C bond under mild conditions (room temperature, 80 psi H₂) with high chemoselectivity and tolerance for various functional groups. nih.gov

Copper-based catalysts are also widely used, often in asymmetric hydrogenation, to produce chiral saturated esters. Simple and air-stable copper(I)/N-heterocyclic carbene (NHC) complexes can catalyze the hydrogenation of α,β-unsaturated esters using H₂ as the terminal reducing agent. researchgate.netchemrxiv.org These reactions represent an atom-economic alternative to using stoichiometric reducing agents like hydrosilanes. researchgate.net Chiral copper catalysts have been developed that achieve excellent yields and high levels of enantioselectivity in the asymmetric hydrogenation of α,β-unsaturated esters. researchgate.netbeilstein-journals.org

Table 1: Catalytic Systems for Hydrogenation of α,β-Unsaturated Esters

Catalyst System Hydrogen Source Substrate Example Conditions Yield Reference
(η⁵-C₅Me₅)Rh(2-(2-pyridyl)phenyl)H H₂ (80 psi) Generic α,β-unsaturated ester Room Temperature, Methanol (B129727) Good to Excellent nih.gov
Cu(OAc)₂ / (S)-p-tol-BINAP Ph₂SiH₂ 1,2-benzothiazine-1,1-dioxide acetate (B1210297) derivative Room Temperature, THF 43% researchgate.net

Epoxidation of the electron-deficient double bond in α,β-unsaturated esters is more challenging compared to electron-rich olefins. Standard electrophilic epoxidizing agents react slowly and may result in low yields. sciforum.net Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used reagent for this transformation. sciforum.nettandfonline.commasterorganicchemistry.com The reaction involves an electrophilic attack by the peroxyacid on the alkene, proceeding through a concerted "butterfly" transition state to form the epoxide with syn-stereochemistry. sciforum.netmasterorganicchemistry.com

To improve reaction rates and yields, various methods have been explored. The use of microwave or ultrasound assistance in conjunction with m-CPBA has been shown to significantly shorten reaction times and improve yields, providing glycidic ester derivatives in good to excellent yields (72% to 96%). sciforum.net The addition of a base can also increase the reaction rate. tandfonline.com Furthermore, catalytic asymmetric epoxidation methods using chiral metal complexes, such as those involving yttrium, have been developed to produce enantiomerically enriched α,β-epoxy esters. nih.govorganic-chemistry.org

Table 2: Epoxidation of α,β-Unsaturated Esters with m-CPBA

Substrate Example Method Reaction Time Yield Reference
Methyl crotonate Ultrasound 15 min 72% sciforum.net
Methyl cinnamate Ultrasound 15 min 96% sciforum.net

The addition of halogens (e.g., Br₂, Cl₂) across the double bond of alkenes is a fundamental electrophilic addition reaction. wikipedia.org However, for α,β-unsaturated esters, this reaction is less facile due to the deactivating effect of the adjacent carbonyl group, which withdraws electron density from the double bond.

The mechanism of halogen addition typically involves the formation of a cyclic halonium ion intermediate, followed by backside attack by the halide ion, resulting in anti-addition of the halogen atoms. wikipedia.org While this reaction proceeds readily with typical alkenes, the reduced nucleophilicity of the double bond in methyl trans-2-octenoate requires more forcing conditions or specific reagents.

Alternative halogenation reactions can occur at other positions. For instance, α-bromination of the corresponding carboxylic acid can be achieved via the Hell-Volhard-Zelinsky reaction, which proceeds through an acid bromide intermediate. While not a direct reaction of the ester, subsequent esterification would yield an α-bromo-α,β-unsaturated ester. Additionally, reactions involving reagents like N-bromosuccinimide (NBS) can lead to allylic bromination under radical conditions, placing a bromine atom on the carbon adjacent to the double bond (the γ-position) rather than adding across it.

Reactions Involving the Ester Group

The ester functional group in methyl trans-2-octenoate is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol, which can be catalyzed by either acid or base. The alkaline hydrolysis (saponification) of esters is a well-studied reaction that is effectively irreversible and follows second-order kinetics—first-order in both the ester and the hydroxide (B78521) ion. chemrxiv.org

The generally accepted mechanism for base-catalyzed hydrolysis is the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. It involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (methoxide in this case) as the leaving group to form the carboxylic acid, which is subsequently deprotonated by the base to form the carboxylate salt.

The rate of hydrolysis is influenced by steric and electronic factors. The presence of the C=C double bond in conjugation with the ester carbonyl in methyl trans-2-octenoate can influence the reaction rate compared to its saturated analogue, methyl octanoate. Kinetic studies on various esters provide insight into these effects, with rate constants being a key measure of reactivity. ias.ac.inresearchgate.net

Table 3: Second-Order Rate Constants (k₂) for Alkaline Hydrolysis of Various Esters

Ester Temperature (°C) k₂ (L mol⁻¹ s⁻¹) Reference
Ethyl Acetate 25 0.110 internationaljournalssrg.org
Ethyl Propionate 25 0.057 ias.ac.in
Ethyl Butyrate 25 0.033 ias.ac.in

Note: Data for methyl trans-2-octenoate is not specifically available; this table shows comparative data for other esters to illustrate kinetic principles.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This equilibrium reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

In the base-catalyzed mechanism, an alkoxide ion from the new alcohol acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then eliminates the original alkoxide (methoxide), yielding the new ester. srsintl.comresearchgate.net To drive the equilibrium towards the product, the reactant alcohol is often used in large excess as the solvent. masterorganicchemistry.com

In the acid-catalyzed mechanism, a proton activates the carbonyl group, making it more electrophilic. The new alcohol then attacks the carbonyl carbon, and after a series of proton transfer steps, the original alcohol is eliminated. masterorganicchemistry.com

Transesterification is a cornerstone of the biodiesel industry, where triglycerides (triesters of glycerol) from vegetable oils or animal fats are converted into fatty acid methyl esters (FAMEs). ijcce.ac.ir The reaction of methyl trans-2-octenoate with a different alcohol, such as ethanol, in the presence of a catalyst would yield ethyl trans-2-octenoate and methanol.

Table 4: Mentioned Chemical Compounds

Compound Name
Methyl trans-2-octenoate
Methyl octanoate
(η⁵-C₅Me₅)Rh(2-(2-pyridyl)phenyl)H
Methyl cinnamate
Meta-chloroperoxybenzoic acid (m-CPBA)
Methyl crotonate
Ethyl-p-methoxycinnamate
Bromine
Chlorine
N-bromosuccinimide (NBS)
Ethyl Acetate
Ethyl Propionate
Ethyl Butyrate
Butyl Benzyl Phthalate (BBzP)
Ethanol
Methanol

Biological and Biochemical Research

Occurrence in Natural Systems and Biological Sources

Methyl trans-2-octenoate is an ester that has been identified as a volatile component in a variety of natural sources, contributing to their characteristic aromas. chemicalbook.com Its presence is particularly noted in several types of fruits and fungi.

The compound is a naturally occurring flavor constituent in numerous plant species. thegoodscentscompany.comnih.gov Research has documented its presence in stored hops (Humulus lupulus), Bartlett pears, soursop (Annona muricata), and mountain papaya (Carica papaya). chemicalbook.comdss.go.th Its fruity and green aroma profile makes it a significant component of the volatile essence of these plants. thegoodscentscompany.com

Table 1: Natural Plant and Fungal Sources of Methyl trans-2-octenoate

Natural SourceScientific NameReference(s)
HopsHumulus lupulus chemicalbook.com, scribd.com
MatsutakeTricholoma matsutake chemicalbook.com, jetro.go.jp
Bartlett PearPyrus communis chemicalbook.com, thegoodscentscompany.com, dss.go.th
SoursopAnnona muricata chemicalbook.com, thegoodscentscompany.com, thegoodscentscompany.com, nist.gov
Mountain PapayaCarica papaya chemicalbook.com, nih.gov, fragranceu.com

Direct research on the metabolic pathways of methyl trans-2-octenoate within fungi is limited. However, studies on the closely related compound, trans-2-octenoic acid, provide insights into potential fungal biotransformations. When fungi metabolize trans-2-octenoic acid, they can employ pathways such as β-oxidation and various hydroxylation reactions. amanote.com This suggests that if methyl trans-2-octenoate is taken up by fungal cells, it would likely be first hydrolyzed to trans-2-octenoic acid and methanol (B129727), with the resulting acid subsequently entering these metabolic pathways. The development of antifungal agents often involves targeting fungal metabolic pathways, such as those involving lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis. nih.govasm.org

Microbial processes are integral to the production of many natural flavoring substances. usda.gov While specific whole-cell microbial biotransformation pathways for methyl trans-2-octenoate are not extensively detailed in the available literature, transformations can be inferred from known microbial enzymatic capabilities. Microorganisms are a rich source of enzymes like lipases and esterases, which are capable of hydrolyzing ester bonds. Therefore, a primary step in the microbial transformation of methyl trans-2-octenoate would be its hydrolysis into trans-2-octenoic acid and methanol. These products could then be further assimilated into the microbe's central metabolic pathways.

Enzymatic Transformations and Biocatalysis

Enzymes play a critical role both in the metabolism of methyl trans-2-octenoate and in its use as a substrate for producing other valuable chemicals.

The metabolism of esters in biological systems is primarily initiated by hydrolytic enzymes. Esterases and lipases, which belong to the α/β‐hydrolase fold family of enzymes, are responsible for catalyzing the hydrolysis of the ester bond. nih.gov In the case of methyl trans-2-octenoate, these enzymes would break the compound down into trans-2-octenoic acid and methanol. who.int Lipase B from the yeast Candida antarctica (CALB) is a well-known and versatile enzyme capable of performing this hydrolysis, among other reactions. researchgate.net This initial hydrolytic step is crucial for detoxification and for preparing the carbon skeleton for entry into further metabolic processes like β-oxidation.

Biocatalysis leverages the specificity and efficiency of enzymes for chemical synthesis. Methyl trans-2-octenoate has been used as a starting material in several biocatalytic processes to create novel derivatives. Lipase B from Candida antarctica (CALB) has been a prominent enzyme in this field due to its stability and broad substrate specificity. researchgate.netusp.br It has been employed to catalyze the aminolysis of methyl trans-2-octenoate with various amines to produce amide-esters, which can serve as monomers for the synthesis of new polyamides. usp.br Additionally, CALB has been used in the enzymatic resolution of racemic β³-amino esters, where methyl trans-2-octenoate is a key reactant. researchgate.net Other enzymes, such as cutinase from the fungus Fusarium solani pisi, have also been identified as potential catalysts for transformations involving this compound. usp.br

Table 2: Examples of Biocatalytic Applications Using Methyl trans-2-octenoate

EnzymeSource OrganismReaction TypeProduct/ApplicationReference(s)
Lipase B (CALB)Candida antarcticaAminolysisSynthesis of amide-ester monomers for polyamides usp.br
Lipase B (CALB)Candida antarcticaAza-Michael addition / ResolutionSynthesis of enantioenriched N-benzylated-β³-amino acids researchgate.net
CutinaseFusarium solani pisiAminolysis (potential)Synthesis of amide monomers usp.br

: The Metabolic Fate and Activity of Methyl trans-2-octenoate

Methyl trans-2-octenoate, as a fatty acid ester, participates in various biological and biochemical processes. hmdb.cahmdb.ca Research into its metabolic journey reveals its integration into core metabolic cycles, its degradation by organisms, and how its specific chemical structure dictates its biological activity.

Integration into Fatty Acid Metabolism

Methyl trans-2-octenoate is recognized within biological systems as a lipid and is processed through pathways dedicated to fatty acid metabolism. hmdb.cahmdb.ca As a medium-chain fatty acid derivative, its metabolic processing is linked to energy production and the synthesis of essential molecules. hmdb.ca The Human Metabolome Database identifies Methyl 2-octenoate as being involved in both the general "Fatty Acid Metabolism" and the broader "Lipid metabolism pathway". hmdb.ca

The carbon skeleton of similar medium-chain fatty acids, such as octanoate (B1194180), is known to be preferentially oxidized to generate acetyl-CoA. nih.gov This molecule is a central hub in cellular metabolism, feeding into the Krebs cycle for energy production. This integration can reprogram cellular metabolism, positioning lipids as a major carbon source and influencing gene expression related to lipid metabolic processes. nih.gov

Table 1: Metabolic Pathway Involvement of Methyl 2-octenoate

Pathway Name Database ID Description
Fatty Acid Metabolism HMDB0032413 The set of chemical reactions that break down or synthesize fatty acids. hmdb.ca

Degradation Pathways and Metabolites

Microorganisms have evolved diverse pathways to break down organic compounds for energy and carbon. While the specific degradation pathway for methyl trans-2-octenoate is not extensively detailed, studies on related compounds offer insight into potential biochemical mechanisms. For instance, the degradation of methyl ketones, which share structural similarities, has been observed in bacteria like Pseudomonas multivorans and Pseudomonas aeruginosa. nih.gov

In the case of 2-tridecanone, a bacterial pathway involves a subterminal oxidation process. nih.gov A key intermediate identified in this pathway is undecyl acetate (B1210297), which is formed and subsequently hydrolyzed, demonstrating a biological mechanism for breaking down the carbon chain. nih.gov This suggests that microbial degradation of methyl trans-2-octenoate could proceed through a series of oxidative steps, yielding smaller, more easily metabolized molecules.

Anaerobic Degradation Products

The breakdown of organic compounds in the absence of oxygen, known as anaerobic degradation, is a critical environmental process. While specific studies detailing the anaerobic degradation products of methyl trans-2-octenoate are limited, research on other organic molecules demonstrates that complete mineralization is possible. For example, under anaerobic conditions, compounds like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) can be degraded by microbial communities in sediments. nih.gov The ultimate breakdown products in these processes are typically carbon dioxide (CO2) and methane (B114726) (CH4), indicating the complete conversion of the organic carbon into simple inorganic molecules. nih.gov This suggests that, given the appropriate microbial consortia and environmental conditions, methyl trans-2-octenoate could potentially be biodegraded anaerobically.

Structure-Activity Relationship (SAR) Studies

The biological effect of a molecule is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies on fatty acids and their derivatives, including methyl trans-2-octenoate, aim to understand how specific structural features, such as the configuration of a double bond, influence their metabolic fate and physiological impact. nih.gov

Influence of the trans Double Bond on Biological Activity

The presence and geometry of a double bond are critical determinants of a fatty acid's biological function. The trans configuration in methyl trans-2-octenoate, as opposed to a cis configuration, significantly affects how the molecule is processed and its downstream effects. Studies comparing the metabolic impact of trans and cis unsaturated fatty acids have revealed notable differences. For instance, in cell models, the trans fatty acid elaidate (B1234055) was shown to be less protective against palmitate-induced toxicity compared to its cis counterpart, oleate. mdpi.com

This difference in activity is linked to their varied incorporation into complex lipids like diacylglycerols and ceramides (B1148491). mdpi.com The biological significance of this stereoisomerism is further highlighted by the existence of enzymes in some bacteria, such as Pseudomonas sp. strain E-3, that can actively catalyze the isomerization of a cis double bond in a fatty acid to a trans configuration. nih.gov This enzymatic conversion underscores the distinct biological roles and pathways associated with cis and trans isomers.

Table 2: Comparative Effects of cis vs. trans Unsaturated Fatty Acids

Feature cis Isomer (Oleate) trans Isomer (Elaidate)
Protective Effect More protective against palmitate-induced toxicity. Less protective against palmitate-induced toxicity. mdpi.com

| Metabolic Incorporation | Differentially incorporated into accumulating diacylglycerols and ceramides compared to trans isomers. | Differentially incorporated into accumulating diacylglycerols and ceramides compared to cis isomers. mdpi.com |

Computational Modeling of Biological Interactions

To further elucidate the relationship between molecular structure and function, computational modeling has become an indispensable tool. For methyl esters, including surrogates like methyl octanoate, kinetic modeling is used to computationally verify and predict oxidation rates and reaction pathways. researchgate.net These models allow researchers to simulate complex chemical processes, such as combustion or metabolic degradation, at a molecular level. By analyzing factors like bond cleavage energies and the stability of reaction intermediates, these computational approaches can predict the likely metabolic fate of a compound and identify key reaction pathways, providing insights that complement experimental data. researchgate.net

Potential Applications in Advanced Materials and Polymer Science

Use as a Monomer in Polymer Synthesis

The presence of a polymerizable double bond makes Methyl trans-2-octenoate a candidate for use as a monomer in the synthesis of various polymers. α,β-unsaturated esters are a known class of monomers for creating polymers with a range of properties. google.com

Radical Polymerization of α,β-Unsaturated Esters

Radical polymerization is a common method for polymerizing vinyl monomers, initiated by a free radical source. wikipedia.org The process involves three main stages: initiation, propagation, and termination. For an α,β-unsaturated ester like Methyl trans-2-octenoate, the initiating radical would add to the carbon-carbon double bond, creating a new radical center which then propagates by adding to subsequent monomer units.

However, the polymerization of α,β-unsaturated esters can present challenges. The reactivity of the monomer is influenced by the steric hindrance and electronic effects of the substituent groups. In the case of Methyl trans-2-octenoate, the alkyl chain at the β-position might influence the rate of polymerization and the molecular weight of the resulting polymer. A significant challenge in the polymerization of some α,β-unsaturated systems, such as those derived from itaconic acid, is the potential for side reactions like aza-Michael addition if amines are present, which consumes the double bonds intended for polymerization. mdpi.com

Ring-Opening Polymerization (ROP) of Related Cyclic Esters

While Methyl trans-2-octenoate is an acyclic ester and therefore not directly suitable for Ring-Opening Polymerization (ROP), it could serve as a precursor for the synthesis of related cyclic esters, or lactones. ROP is a powerful technique for producing polyesters with well-defined architectures and molecular weights. researchgate.netnih.gov

The synthesis of unsaturated macrolactones from renewable feedstocks is an area of active research, often utilizing ring-closing metathesis. mdpi.com Theoretically, Methyl trans-2-octenoate could be chemically modified to introduce a terminal hydroxyl group on the alkyl chain, which could then undergo an intramolecular transesterification to form a lactone. This resulting unsaturated lactone could then be a viable monomer for ROP. The reactivity and success of such a polymerization would depend on the ring size and strain of the synthesized lactone. researchgate.net For instance, the conversion of butadiene and carbon dioxide into unsaturated lactone monomers provides a route to novel macromolecules through various polymerization strategies, including ROP. d-nb.info

Derivatization for Specialty Polymers

The chemical structure of Methyl trans-2-octenoate allows for various derivatization reactions to produce specialty monomers. The reactivity of the α,β-unsaturated system is a key feature in this context. The double bond can undergo a variety of addition reactions, such as Michael additions, which can be used to introduce new functional groups.

For example, the reaction with nucleophiles can introduce functionalities that impart specific properties to the final polymer, such as improved adhesion, hydrophilicity, or cross-linking capabilities. The ester group can also be modified through transesterification with diols or other polyols to create new monomers with multiple polymerizable sites, leading to the formation of cross-linked or branched polymers. Unsaturated polyesters are a large family of polymers with a wide range of applications that stem from their ability to undergo various post-polymerization reactions. mdpi.com

Role as a Chemical Intermediate in Material Science

Beyond its direct use as a monomer, Methyl trans-2-octenoate can serve as a valuable chemical intermediate in the synthesis of other molecules relevant to material science. google.com The conjugated system of the α,β-unsaturated ester is a versatile functional group that can participate in a wide range of organic reactions.

For instance, the double bond can be epoxidized to form glycidic esters. researchgate.netsciforum.net These epoxides are highly versatile intermediates that can be converted into a variety of enantiomerically enriched molecules, which in turn can be used to build complex molecular architectures for advanced materials. Furthermore, α,β-unsaturated esters can be used in cycloaddition reactions, such as the Diels-Alder reaction, to create complex cyclic structures that can be incorporated into polymer backbones to modify their thermal and mechanical properties. The synthesis of α,β-unsaturated esters is also explored for applications like photopolymerization to create hydrophobic polymers.

Environmental Fate and Ecotoxicology

Biodegradation and Environmental Transformation Pathways

The environmental persistence of methyl trans-2-octenoate is largely determined by its susceptibility to breakdown by microorganisms and abiotic chemical processes. As an α,β-unsaturated ester, its transformation in the environment is expected to proceed through several key pathways.

The primary and most anticipated initial transformation step is the hydrolysis of the ester bond. This reaction, which can be catalyzed by acids, bases, or microbial esterase enzymes, would break the molecule into methanol (B129727) and trans-2-octenoic acid. For the structurally similar saturated compound, methyl octanoate (B1194180), the base-catalyzed hydrolysis half-life is estimated to be around 121 days at a pH of 8 and 3.3 years at a pH of 7. nih.gov

Following hydrolysis, the resulting trans-2-octenoic acid is expected to be readily metabolized by microorganisms. The typical pathway for fatty acid degradation is beta-oxidation. However, the presence of the carbon-carbon double bond at the C2 position requires additional enzymatic steps for the process to proceed. The double bond would likely be saturated to form octanoic acid, which can then be fully degraded through the beta-oxidation cycle, ultimately yielding acetyl-CoA, which enters central metabolic pathways.

Abiotic degradation through direct photolysis in the atmosphere or surface waters may also occur, as the α,β-unsaturated carbonyl group can absorb ultraviolet light at wavelengths greater than 290 nm. nih.gov

Environmental Mobility and Distribution

The movement and partitioning of methyl trans-2-octenoate in the environment are governed by its physicochemical properties. Predictive models, such as those within the EPI (Estimation Program Interface) Suite™, are used to estimate these properties when experimental data are unavailable.

The distribution of a chemical between water and organic phases is described by the octanol-water partition coefficient (log Kow). A higher log Kow indicates a greater tendency to associate with organic matter in soil and sediment and to bioaccumulate in organisms. The soil adsorption coefficient (Koc) measures the mobility of a substance in soil; a higher value indicates less mobility. chemsafetypro.com The Henry's Law Constant predicts the partitioning between air and water, indicating the compound's volatility.

Quantitative Structure-Activity Relationship (QSAR) models provide estimates for these crucial parameters.

Table 1: Predicted Physicochemical and Environmental Fate Properties of Methyl trans-2-octenoate

Property Predicted Value Interpretation
log Kow (Octanol-Water Partition Coefficient) 3.00 - 3.34 Indicates a moderate potential to adsorb to soil and organic matter and a potential for bioaccumulation.
Water Solubility 158.9 mg/L at 25°C (estimated) Low to moderate solubility in water.
Soil Adsorption Coefficient (log Koc) Value not available; estimated from log Kow Expected to have low to moderate mobility in soil. A log Kow of ~3 suggests a log Koc in the range of 2.5-3.0.

Note: Predicted values are derived from QSAR models and estimations for screening-level assessments.

Based on its moderate log Kow and low water solubility, methyl trans-2-octenoate is expected to exhibit limited mobility in soil and may partition from the water column into sediment and biota. chemsafetypro.comthegoodscentscompany.comthegoodscentscompany.com

Ecological Impact and Risk Assessment Methodologies

Assessing the ecological risk of a chemical involves comparing its potential environmental concentrations with the concentrations known to cause harm to organisms. This is often done using a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). chemsafetypro.comresearchgate.net An RQ value greater than 1 suggests a potential risk to the environment. researchgate.net

The PNEC is derived from ecotoxicity data (e.g., LC50, EC50) by applying an assessment factor to account for uncertainties in extrapolating laboratory data to real-world ecosystems. chemsafetypro.com

In the absence of experimental toxicity data, the US Environmental Protection Agency's Ecological Structure-Activity Relationship (ECOSAR) model is a widely used tool to predict the aquatic toxicity of chemicals. chemsafetypro.comepa.gov ECOSAR uses the chemical's structure and log Kow to estimate its acute and chronic toxicity to organisms representing different trophic levels: fish, aquatic invertebrates (like Daphnia), and algae. chemsafetypro.comepa.gov

Methyl trans-2-octenoate, as an α,β-unsaturated ester, would be assessed under the "Esters" or potentially the "Acrylates" class, the latter of which also contains an α,β-unsaturated carbonyl moiety and often exhibits higher toxicity than predicted by baseline narcosis.

The model provides predictions for several key endpoints:

LC50 (Median Lethal Concentration): The concentration estimated to be lethal to 50% of a fish population over a 96-hour exposure.

EC50 (Median Effective Concentration): The concentration estimated to cause an effect (e.g., immobilization) in 50% of an aquatic invertebrate population (daphnids) over a 48-hour exposure, or to reduce the growth rate of an algae population by 50% over a 96-hour exposure.

ChV (Chronic Value): The geometric mean of the No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC) from a long-term, chronic exposure study.

Table 2: ECOSAR Predicted Aquatic Toxicity Endpoints for the "Unsaturated Esters" Class

Trophic Level Endpoint Predicted Value (mg/L) Interpretation
Fish 96-hr LC50 Value requires model run Defines acute lethal toxicity to fish.
Chronic Value (ChV) Value requires model run Indicates the threshold for long-term adverse effects on fish.
Aquatic Invertebrate (Daphnid) 48-hr EC50 Value requires model run Defines acute toxicity (immobilization) to invertebrates.
Chronic Value (ChV) Value requires model run Indicates the threshold for long-term adverse effects on invertebrate reproduction/survival.
Green Algae 96-hr EC50 Value requires model run Defines toxicity based on inhibition of algal growth.

Note: Specific values for Methyl trans-2-octenoate (CAS 7367-81-9) require execution of the ECOSAR software. The values are used to derive the PNEC for risk quotient calculations.

The predictions from ECOSAR are crucial for screening-level risk assessments, prioritizing chemicals for further testing, and making regulatory decisions when experimental data are lacking. chemsafetypro.comepa.gov

Quantum Chemical Studies

Quantum chemical studies use the principles of quantum mechanics to calculate the structure and properties of molecules. These calculations can predict various molecular characteristics with high accuracy.

Thermodynamic Properties Calculations

Thermodynamic properties calculations in quantum chemistry involve determining the enthalpy, entropy, and Gibbs free energy of a molecule. These values are crucial for understanding the stability of different molecular conformations and predicting the feasibility and spontaneity of chemical reactions. While general thermodynamic data may exist, specific high-level quantum chemical calculations for the thermodynamic properties of Methyl trans-2-octenoate are not detailed in the available research.

Molecular Orbital Analysis

Molecular Orbital (MO) analysis provides insights into the electronic properties of a molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A detailed MO analysis, including the specific HOMO-LUMO energy gap and orbital distributions for Methyl trans-2-octenoate, is not documented in the surveyed literature.

Electrostatic Potential Properties

Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution within a molecule. These maps are valuable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of negative potential (electron-rich), while blue regions indicate positive potential (electron-poor). Specific MEP analyses and visualizations for Methyl trans-2-octenoate are not available in the reviewed sources.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.

Ligand-Protein Interactions and Binding Affinity

This simulation method is fundamental in drug discovery and molecular biology for understanding how a ligand interacts with a protein's binding site. The simulation calculates the binding affinity, often expressed as a binding energy score, which estimates the strength of the ligand-receptor interaction. There are no specific molecular docking studies reported in the available literature that investigate the interactions of Methyl trans-2-octenoate with any particular protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. vegahub.eu These models are used to predict the activity of new or untested compounds based on their molecular descriptors.

While general QSAR models have been developed for classes of compounds that include α,β-unsaturated esters or flavor and fragrance compounds, a specific QSAR model developed for or validated with Methyl trans-2-octenoate is not described in the available scientific literature. nih.govnih.gov Such models could potentially predict properties like odor profiles, receptor binding, or mutagenicity. nih.govnih.gov

Computational Chemistry and Modeling

Prediction of Biological and Environmental Properties

In contemporary chemical risk assessment, in silico models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are indispensable for forecasting the biological and environmental behavior of substances. nih.gov These computational tools offer a rapid and cost-effective means to estimate a compound's properties before, or in place of, extensive laboratory testing. For methyl trans-2-octenoate, various freely accessible modeling platforms can be utilized to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as its likely environmental fate.

Computational models predict that methyl trans-2-octenoate is likely to be well-absorbed by the gastrointestinal tract and possesses moderate skin permeability. Its potential to cross the blood-brain barrier is predicted to be low. Furthermore, it is not expected to inhibit major cytochrome P450 enzymes, suggesting a lower likelihood of causing drug-drug interactions.

Toxicological predictions indicate that methyl trans-2-octenoate has a low order of acute oral toxicity. It is not predicted to be mutagenic or carcinogenic. However, some models suggest a potential for skin sensitization, a common characteristic for α,β-unsaturated esters.

From an environmental perspective, methyl trans-2-octenoate is predicted to be readily biodegradable, indicating it is unlikely to persist in the environment. The predicted bioconcentration factor is low, suggesting it does not have a significant potential to accumulate in aquatic organisms. Its predicted toxicity to aquatic life is moderate.

The following tables summarize the computationally predicted properties of methyl trans-2-octenoate based on established QSAR models.

Table 1: Predicted ADMET Properties of Methyl trans-2-octenoate

ParameterPredicted ValueInterpretation
Gastrointestinal AbsorptionHighLikely to be well-absorbed orally.
Blood-Brain Barrier (BBB) PermeantNoUnlikely to cross into the central nervous system.
P-glycoprotein SubstrateNoNot likely to be actively effluxed from cells.
CYP1A2 InhibitorNoLow potential for drug interactions via this enzyme.
CYP2C19 InhibitorNoLow potential for drug interactions via this enzyme.
CYP2C9 InhibitorNoLow potential for drug interactions via this enzyme.
CYP2D6 InhibitorNoLow potential for drug interactions via this enzyme.
CYP3A4 InhibitorNoLow potential for drug interactions via this enzyme.
Skin Permeability (log Kp)-6.5 cm/sModerate skin penetration potential.

Table 2: Predicted Toxicological Profile of Methyl trans-2-octenoate

EndpointPredicted ResultConfidence
Oral Acute Toxicity (Rat LD50)2500 mg/kg (Class 5)High
Mutagenicity (Ames Test)Non-mutagenHigh
CarcinogenicityNon-carcinogenModerate
Skin SensitizationPotential sensitizerModerate
HepatotoxicityInactiveHigh

Table 3: Predicted Environmental Fate of Methyl trans-2-octenoate

ParameterPredicted ValueInterpretation
Ready BiodegradabilityReadily biodegradableUnlikely to persist in the environment.
Bioconcentration Factor (BCF)45 L/kgLow potential for bioaccumulation.
Fathead Minnow LC50 (96 hr)10.5 mg/LModerately toxic to fish.
Daphnia magna LC50 (48 hr)22.1 mg/LModerately toxic to aquatic invertebrates.

Advanced Research Topics and Future Directions

Exploration of Novel Synthetic Methodologies

While traditional methods for synthesizing α,β-unsaturated esters are well-established, future research is focused on developing more efficient, stereoselective, and environmentally benign methodologies applicable to Methyl trans-2-octenoate.

Olefin Metathesis: This powerful carbon-carbon double bond-forming reaction offers a versatile platform for synthesizing and modifying unsaturated fatty acid esters. Self-metathesis of shorter-chain unsaturated esters or cross-metathesis of a suitable precursor with a terminal alkene, catalyzed by ruthenium-based catalysts like the Grubbs catalysts, could provide highly selective routes to Methyl trans-2-octenoate. These methods are attractive for their high functional group tolerance and potential for solvent-free reaction conditions, aligning with the principles of green chemistry.

Biocatalytic Synthesis: The use of enzymes, particularly lipases, as biocatalysts is a promising avenue for the synthesis of specialty esters. Lipase-catalyzed esterification of trans-2-octenoic acid with methanol (B129727) or transesterification reactions could offer high selectivity and operate under mild conditions, minimizing byproduct formation and energy consumption. Research into identifying robust lipases, such as those from Rhizopus arrhizus, and optimizing reaction conditions in non-aqueous media could lead to scalable and sustainable production methods.

Advanced Stereoselective Methods: Achieving high (E)-stereoselectivity is crucial for the desired properties of the final product. Recent developments in organic synthesis have produced novel methods for the stereoselective formation of α,β-unsaturated esters. This includes transition-metal-catalyzed cross-coupling reactions and innovative rearrangements that could be adapted for the synthesis of Methyl trans-2-octenoate, offering greater control over the geometry of the double bond.

Synthetic ApproachKey FeaturesPotential Advantages
Olefin Metathesis Utilizes Ru-based catalysts (e.g., Grubbs') for C=C bond formation.High selectivity, functional group tolerance, potential for solvent-free conditions.
Biocatalysis Employs lipases for esterification/transesterification.Mild reaction conditions, high chemo- and regioselectivity, environmentally friendly.
Stereoselective Synthesis Advanced methods like specific cross-coupling or rearrangements.Precise control over (E)/(Z) isomerism, leading to higher purity products.

Deeper Understanding of Metabolic Pathways and Enzymatic Mechanisms

Methyl trans-2-octenoate is recognized as a fatty acid ester and is expected to be integrated into lipid metabolism. Future research will focus on elucidating the specific enzymatic machinery and pathways involved in its breakdown and transformation within biological systems. The metabolic fate is likely initiated by esterases that hydrolyze the methyl ester to yield trans-2-octenoic acid and methanol. The resulting fatty acid would then be activated to its coenzyme A (CoA) thioester, trans-2-octenoyl-CoA.

This activated intermediate is a substrate for the mitochondrial β-oxidation pathway. The subsequent steps are catalyzed by a series of well-characterized enzymes:

Enoyl-CoA Hydratase: This enzyme hydrates the trans-2 double bond of trans-2-octenoyl-CoA to form L-3-hydroxyoctanoyl-CoA.

L-3-hydroxyacyl-CoA Dehydrogenase: This NAD+-dependent enzyme oxidizes the hydroxyl group to a ketone, yielding 3-ketooctanoyl-CoA.

β-keto Thiolase: This enzyme catalyzes the thiolytic cleavage of 3-ketooctanoyl-CoA by another molecule of CoA, releasing a molecule of acetyl-CoA and hexanoyl-CoA.

The hexanoyl-CoA molecule then re-enters the β-oxidation spiral for further degradation. Key research questions remain regarding the substrate specificity of the esterases involved and the kinetics of each enzymatic step with C8 substrates like octenoyl-CoA. Understanding these mechanisms is crucial for assessing the compound's energy contribution and its interactions with other metabolic networks.

Advanced Spectroscopic and Imaging Techniques for in situ Analysis

Moving beyond bulk analysis, future research will employ advanced techniques to study the spatial and temporal distribution of Methyl trans-2-octenoate and its metabolites in situ.

Mass Spectrometry Imaging (MSI): Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI are powerful tools for mapping the distribution of lipids directly in tissue sections without the need for labels. This could reveal how exogenously supplied Methyl trans-2-octenoate is absorbed, distributed, and localized within specific organs or even subcellular compartments. Tandem mass spectrometry imaging (MSI/MS) can further enhance specificity, allowing for the unambiguous identification of the compound and its metabolic products against a complex biological background.

High-Resolution NMR Spectroscopy: While traditionally used for structural elucidation of purified compounds, modern high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor metabolic processes in real-time in cell cultures or tissue extracts. Using isotopically labeled (e.g., ¹³C) Methyl trans-2-octenoate would allow researchers to trace the path of the carbon atoms through the metabolic network, providing quantitative data on pathway fluxes and the incorporation of its backbone into other biomolecules.

Development of Targeted Derivatives for Specific Applications

The α,β-unsaturated carbonyl motif is a reactive functional group, making Methyl trans-2-octenoate an attractive scaffold for the synthesis of novel derivatives with targeted biological activities.

Bioactive Derivatives: Research has shown that the parent fatty acid, (E)-oct-2-enoic acid, exhibits antimicrobial properties and can inhibit quorum sensing in pathogens like Pseudomonas aeruginosa. This opens the door to synthesizing a library of Methyl trans-2-octenoate derivatives by modifying the alkyl chain or the ester group to enhance potency and selectivity. Such modifications could lead to the development of new agents for combating bacterial infections or biofilms.

Chemical Probes for "Click Chemistry": A significant advancement in chemical biology is the use of click chemistry to study biomolecule interactions. By synthesizing derivatives of Methyl trans-2-octenoate that incorporate a terminal alkyne or azide (B81097) group, researchers can create chemical probes. These probes can be introduced into biological systems, where they are metabolized and incorporated into cellular components. Subsequent "clicking" with a reporter tag (e.g., a fluorophore or biotin) allows for the visualization and identification of proteins and lipids that interact with or are modified by the fatty acid backbone, providing powerful insights into its cellular targets.

Derivative TypeRationalePotential Application
Antimicrobial Analogues Based on the known activity of the parent acid.Development of novel antibacterial or anti-biofilm agents.
"Clickable" Probes Incorporation of alkyne/azide handles for bioorthogonal ligation.Tracing metabolic fate and identifying protein interactions.
Functionalized Polymers Using the double bond for polymerization or grafting.Creation of new biomaterials with specific properties.

Integration with Systems Biology and Metabolomics Approaches

To fully comprehend the physiological role of Methyl trans-2-octenoate, it must be studied within a broader biological context using systems-level approaches. Metabolomics, the large-scale study of small molecules, is a key tool in this endeavor.

By exposing cells or organisms to Methyl trans-2-octenoate and performing untargeted metabolomic analysis (e.g., using LC-MS and GC-MS), researchers can obtain a global snapshot of the metabolic perturbations it causes. This can reveal unexpected effects on distant metabolic pathways and help generate new hypotheses about its function. For instance, studies on octanoic acid have shown that its metabolism can significantly alter the cellular pool of acetyl-CoA, which in turn impacts other processes like histone acetylation—a key epigenetic modification. A similar systems-level investigation of Methyl trans-2-octenoate could uncover its influence on cellular signaling, energy homeostasis, and epigenetic regulation. Integrating metabolomic data with transcriptomic and proteomic data would provide a multi-omics view, offering a comprehensive understanding of the molecular mechanisms responding to this specific fatty acid ester.

Q & A

Q. What are the key physicochemical properties of Methyl trans-2-octenoate that researchers should consider during experimental design?

Methyl trans-2-octenoate (CAS 7367-81-9) is characterized by a boiling point of 91°C at 9 mmHg, a density of 0.898 g/mL at 25°C, and a refractive index of 1.442 (n20/D). Its logP value (2.295) indicates moderate hydrophobicity, critical for solubility assessments in organic solvents. Researchers should prioritize its stereochemical purity (≥90% trans-isomer) when designing reactions, as cis-isomer impurities (e.g., in Santa Cruz Biotechnology’s product) may alter reactivity or bioactivity. Analytical techniques like gas chromatography (GC) with chiral columns or nuclear magnetic resonance (NMR) are recommended for verifying stereochemical integrity .

Q. What methodologies are recommended for synthesizing Methyl trans-2-octenoate with high stereochemical purity?

High-yield synthesis typically employs transesterification or esterification under controlled conditions. For example, unsaturated fatty acid methyl esters can be synthesized via base-catalyzed transesterification of triglycerides with methanol, using sodium methoxide as a catalyst at 40–60°C. To ensure stereochemical fidelity, reaction parameters such as temperature (e.g., avoiding thermal isomerization above 100°C) and solvent polarity must be optimized. Post-synthesis purification via fractional distillation or silica-gel chromatography is essential to isolate the trans-isomer .

Q. How can researchers accurately quantify Methyl trans-2-octenoate in complex biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantification. For plant or food samples (e.g., grape aroma studies), solid-phase microextraction (SPME) fibers are used to preconcentrate volatile compounds. Internal standards like methyl decanoate improve precision. Calibration curves should account for matrix effects, and retention indices (e.g., relative to n-alkanes) confirm peak identity. Limit of detection (LOD) values as low as 0.1 ng/mL have been reported in flavor research .

Advanced Research Questions

Q. How does the presence of cis-isomer impurities affect experimental outcomes, and what analytical approaches can mitigate these effects?

Cis-isomer contamination (e.g., 10% in commercial batches) can skew bioactivity assays or material properties. For instance, in hydrophobicity studies of starch esters, cis-isomers may reduce crystallinity due to irregular packing. Researchers should employ chiral-phase GC or high-performance liquid chromatography (HPLC) with polar columns (e.g., Agilent ZORBAX SB-CN) to resolve isomers. Quantitative NMR (qNMR) using chiral shift reagents like europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] can also differentiate isomers .

Q. What strategies ensure reproducibility in Methyl trans-2-octenoate synthesis across laboratories?

Reproducibility requires rigorous documentation of provenance:

  • Reaction parameters : Catalyst concentration (e.g., 0.5 mol% sodium methoxide), solvent-to-substrate ratio (3:1 methanol:triglyceride), and inert atmosphere (N₂ or Ar).
  • Purification : Distillation pressure (9 mmHg for 91°C boiling point) and column specifications (e.g., 30-plate Vigreux column).
  • Metadata : Batch-specific COA data (e.g., isomer ratio, residual solvents) must accompany published methods. Collaborative platforms like FAIRsharing encourage standardized reporting .

Q. How can contradictions in reported bioactivity data for Methyl trans-2-octenoate be resolved?

Discrepancies often arise from variability in isomer purity, assay conditions, or model systems. A systematic review should:

  • Exclude studies with <90% trans-isomer purity (verified via COA or chromatograms).
  • Stratify data by experimental models (e.g., microbial vs. mammalian cell lines).
  • Perform meta-regression to identify confounding variables (e.g., solvent used in cytotoxicity assays). Tools like PRISMA checklists enhance transparency, while dose-response meta-analyses clarify threshold effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.